molecular formula C16H17N5O3 B2363015 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2034351-00-1

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No.: B2363015
CAS No.: 2034351-00-1
M. Wt: 327.344
InChI Key: GAOCPBZWGRFWCE-UHFFFAOYSA-N
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Description

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, a pyrrolidine ring, and an imidazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable coupling reagent, such as EDCI or DCC, to form the desired product.

    Formation of the Imidazolidinone Moiety: The final step involves the cyclization of the intermediate with an appropriate isocyanate or carbodiimide to form the imidazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antiviral agent, and other therapeutic applications.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: The compound is used as a tool to study various biochemical pathways and processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: A compound with potential anticancer and neuroprotective activities.

    Pyridyl Imidazolidinones: Compounds with antiviral activity against enterovirus 71.

Uniqueness

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Biological Activity

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an oxadiazole ring with a pyrrolidine moiety and an imidazolidinone core. The following table summarizes its chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound exhibits strong antibacterial effects against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, likely by disrupting essential cellular processes necessary for bacterial survival.
  • Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazole can enhance the effectiveness of chemotherapeutic agents like cisplatin. For instance, certain oxadiazole derivatives have been shown to sensitize cancer cells to cisplatin treatment by inducing apoptosis through various pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good metabolic stability and favorable absorption characteristics typical of oxadiazole derivatives. These compounds often demonstrate enhanced solubility and bioavailability due to their structural characteristics.

Case Studies

Several studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

  • Antibacterial Study : A study demonstrated that compounds similar to 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine] exhibited significant inhibition against Xanthomonas species, suggesting their potential as agricultural antifungal agents.
  • Cisplatin Sensitization : Research on novel oxadiazole derivatives indicated that they could enhance the cytotoxic effects of cisplatin in cancer cell lines by promoting apoptosis through downregulation of survival pathways .

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15-17-6-7-21(15)16(23)20-8-12(11-4-2-1-3-5-11)13(9-20)14-18-10-24-19-14/h1-5,10,12-13H,6-9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOCPBZWGRFWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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